Methyl 3-bromo-2,5-dichlorobenzoate Methyl 3-bromo-2,5-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 933585-62-7
VCID: VC11684356
InChI: InChI=1S/C8H5BrCl2O2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3
SMILES: COC(=O)C1=C(C(=CC(=C1)Cl)Br)Cl
Molecular Formula: C8H5BrCl2O2
Molecular Weight: 283.93 g/mol

Methyl 3-bromo-2,5-dichlorobenzoate

CAS No.: 933585-62-7

Cat. No.: VC11684356

Molecular Formula: C8H5BrCl2O2

Molecular Weight: 283.93 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-2,5-dichlorobenzoate - 933585-62-7

Specification

CAS No. 933585-62-7
Molecular Formula C8H5BrCl2O2
Molecular Weight 283.93 g/mol
IUPAC Name methyl 3-bromo-2,5-dichlorobenzoate
Standard InChI InChI=1S/C8H5BrCl2O2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3
Standard InChI Key OHMVBWKRRWAFOK-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC(=C1)Cl)Br)Cl
Canonical SMILES COC(=O)C1=C(C(=CC(=C1)Cl)Br)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a benzene ring with three substituents: bromine (3-position), chlorine (2- and 5-positions), and a methyl ester (1-position). This arrangement creates a sterically hindered environment that influences its reactivity in electrophilic substitution and nucleophilic acyl substitution reactions. The electron-withdrawing effects of the halogens reduce electron density on the aromatic ring, making it less susceptible to further electrophilic attacks but more reactive toward nucleophiles at the ester group.

Physical Properties

Methyl 3-bromo-2,5-dichlorobenzoate is typically a white to off-white crystalline solid at room temperature. Key physicochemical parameters include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ether)
Density~1.7 g/cm³ (estimated)

The limited solubility in polar solvents aligns with trends observed in halogenated aromatic esters, where increased halogen content enhances hydrophobicity .

Synthesis and Industrial Preparation

Conventional Esterification Route

The most widely reported synthesis involves the esterification of 3-bromo-2,5-dichlorobenzoic acid with methanol under acidic conditions. The reaction proceeds via Fischer esterification, catalyzed by concentrated sulfuric acid:

3-Bromo-2,5-dichlorobenzoic acid+CH3OHH2SO4Methyl 3-bromo-2,5-dichlorobenzoate+H2O\text{3-Bromo-2,5-dichlorobenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 3-bromo-2,5-dichlorobenzoate} + \text{H}_2\text{O}

Key optimization parameters include:

  • Temperature: 60–80°C to balance reaction rate and side-product formation.

  • Molar Ratio: Excess methanol (3–5 equivalents) to drive equilibrium toward ester formation.

  • Catalyst Loading: 5–10% H2SO4\text{H}_2\text{SO}_4 by mass.

Industrial-scale production may employ continuous flow reactors to enhance heat transfer and reduce reaction times.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). For instance, methyl 3-bromo-2-methylbenzoate (CAS 99548-54-6) is utilized in developing kinase inhibitors, suggesting analogous roles for methyl 3-bromo-2,5-dichlorobenzoate in drug discovery .

Agrochemical Development

Halogenated benzoates are key intermediates in herbicides and pesticides. The chlorine and bromine atoms in methyl 3-bromo-2,5-dichlorobenzoate may enhance binding to plant-specific enzymes, enabling the design of targeted agrochemicals.

Comparison with Structural Analogues

CompoundSubstituentsKey Differences
Methyl 5-bromo-2,3-dichlorobenzoateBr (5), Cl (2,3)Altered halogen positioning affects reactivity in Suzuki couplings.
Methyl 3-bromo-4-hydroxybenzoateBr (3), OH (4)Hydroxyl group increases polarity and H-bonding capacity .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets using computational docking and in vitro assays.

  • Process Optimization: Develop greener synthetic routes using biocatalysts or microwave-assisted reactions.

  • Toxicological Profiling: Assess chronic toxicity and ecotoxicological impacts to inform regulatory guidelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator